(Z)-methyl 2-(1-(3-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[1-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5S2/c1-12(2)28-22(32)16(35-23(28)34)10-14-19(25-18-13(3)6-5-8-27(18)21(14)31)26-9-7-24-20(30)15(26)11-17(29)33-4/h5-6,8,10,12,15H,7,9,11H2,1-4H3,(H,24,30)/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMMWQVCOCQNFQ-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)N4CCNC(=O)C4CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)N4CCNC(=O)C4CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(1-(3-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a complex organic compound with potential therapeutic applications. This article aims to explore its biological activity, focusing on its pharmacological effects, synthesis, and potential applications in medicinal chemistry.
Chemical Structure
The compound features several pharmacophoric elements:
- Thiazolidinone moiety, which is known for its diverse biological activities.
- Pyrido[1,2-a]pyrimidine structure, recognized for its role in various biological systems.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The thiazolidinone framework enhances the lipophilicity of the compounds, facilitating better membrane penetration and antibacterial activity.
Anticancer Potential
The pyrido[1,2-a]pyrimidine derivatives have been investigated for their anticancer properties. In vitro studies demonstrated that compounds similar to (Z)-methyl 2-(1-(3-(3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate exhibit cytotoxic effects on various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound may be attributed to the thiazolidinone component. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. In vivo studies reported significant reductions in inflammation markers in animal models treated with thiazolidinone derivatives.
Synthesis
The synthesis of (Z)-methyl 2-(1-(3-(3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate involves several steps:
- Formation of Thiazolidinone : The reaction of isopropyl derivatives with thiosemicarbazide leads to the formation of thiazolidinones.
- Pyrido[1,2-a]pyrimidine Synthesis : Utilizing cyclization reactions involving appropriate precursors to yield the pyrido structure.
- Final Coupling : The final step involves coupling the thiazolidinone with the pyrido derivative using standard peptide coupling techniques.
Case Studies
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to (Z)-methyl 2-(1-(3-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of derivatives of thiazolidinone compounds against various Gram-positive and Gram-negative bacteria. The findings indicated that these compounds exhibited significant antibacterial activity, outperforming traditional antibiotics like ampicillin and streptomycin by factors of 10 to 50 times. The most effective derivative had a minimum inhibitory concentration (MIC) ranging from 0.004 to 0.03 mg/mL against Enterobacter cloacae, while Escherichia coli showed the highest resistance .
Antifungal Activity
In addition to antibacterial properties, derivatives of (Z)-methyl 2-(1-(3-(3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate have demonstrated antifungal activity. Compounds were tested against various fungi, with MIC values ranging from 0.004 to 0.06 mg/mL. The most potent antifungal derivative showed effectiveness against Trichoderma viride, while Aspergillus fumigatus was the most resistant .
Potential in Drug Development
The unique structure of (Z)-methyl 2-(1-(3-(3-isopropyl-4-oxo-2-thioxothiazolidin-5-yidene)methyl)-9-methyl -4 -oxo -4H-pyrido[1,2-a]pyrimidin -2 -yl)-3 -oxopiperazin -2 -yl)acetate positions it as a promising candidate for further development in pharmaceuticals targeting bacterial infections resistant to current treatments.
Data Table: Summary of Biological Activities
| Activity Type | Tested Organisms | MIC Range (mg/mL) | Comparison with Ampicillin |
|---|---|---|---|
| Antibacterial | Enterobacter cloacae | 0.004 - 0.03 | 10 - 50 times more effective |
| Escherichia coli | Higher resistance | ||
| Antifungal | Trichoderma viride | 0.004 - 0.06 | |
| Aspergillus fumigatus | Most resistant |
Comparison with Similar Compounds
To contextualize its properties and applications, the compound is compared below with structurally or functionally related molecules.
Structural Analogues
Key Observations :
- Thiazolidinone vs. Imidazolinone: The thiazolidinone in the target compound may confer redox-modulating properties (e.g., ferroptosis induction in cancer cells), whereas imidazolinones (e.g., imazamethabenz-methyl) are tailored for herbicide activity .
- Ester Groups : The methyl ester in the target compound enhances solubility and bioavailability compared to bulkier esters (e.g., diethyl in compound 2d) .
Bioactivity Comparison
Key Findings :
- The compound’s Z-configuration and thioxo group may enhance target binding compared to non-thiolated analogues, as seen in sulfur-containing agrochemicals like thiazopyr .
- Its piperazine ring could improve pharmacokinetics (e.g., blood-brain barrier penetration) relative to simpler heterocycles in natural products .
Physicochemical Properties
Q & A
Q. What synthetic routes are recommended for preparing (Z)-methyl 2-(...)?
The compound can be synthesized via condensation reactions involving heterocyclic intermediates. For example, reactions between aminopyridines and 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) under optimized conditions (base, temperature, reaction time) yield stable intermediates . Key steps include:
Q. How should researchers characterize the compound’s structural and electronic properties?
- Spectroscopy : H NMR (for proton environments), C NMR (for carbon framework), and IR (for functional groups like C=O and C=S) .
- X-ray crystallography : Resolves Z/E isomerism and confirms thiazolidinone-pyridopyrimidine conjugation .
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
Q. What stability considerations are critical for handling this compound?
Q. What assays are suitable for evaluating its bioactivity?
- Antimicrobial activity : Follow protocols for N-heteroimmine-1,2,3-dithiazoles, using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .
- Antitumor potential : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC values with structural analogs .
Advanced Research Questions
Q. How can mechanistic insights into the compound’s formation be obtained?
Q. How should conflicting data on reaction yields or isomer ratios be resolved?
Q. What strategies optimize regioselectivity in functionalizing the pyridopyrimidine core?
Q. How can researchers address low yields in large-scale synthesis?
Q. What computational tools predict structure-activity relationships (SAR) for derivatives?
Q. How can stereochemical outcomes be controlled during piperazine ring formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
